6-methoxy-7-methyl-1H-quinolin-4-one
Description
6-Methoxy-7-methyl-1H-quinolin-4-one is a heterocyclic compound featuring a quinolin-4-one core substituted with a methoxy group at position 6 and a methyl group at position 7 (Figure 1). The quinolinone scaffold is notable for its planar aromatic structure, which facilitates π-π stacking interactions and hydrogen bonding, making it a key pharmacophore in medicinal chemistry .
Properties
CAS No. |
666735-00-8 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
6-methoxy-7-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H11NO2/c1-7-5-9-8(6-11(7)14-2)10(13)3-4-12-9/h3-6H,1-2H3,(H,12,13) |
InChI Key |
WRERFNRINSBFAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OC)C(=O)C=CN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The nature and position of substituents on the quinolinone core significantly alter electronic properties. Key analogs include:
Table 1: Structural and Electronic Comparisons
Key Observations :
- Electron-Donating vs.
Physical and Chemical Properties
While explicit data (e.g., melting points, logP) for the target compound are unavailable in the evidence, trends can be inferred:
- Solubility: The methyl group in the target compound likely increases hydrophobicity compared to 7-hydroxy analogs (e.g., 7-Hydroxy-6-methoxyquinolin-4(1H)-one), which benefit from H-bonding .
- Stability: Electron-withdrawing groups (e.g., -Cl in 7-Chloro-4-methylquinolin-2(1H)-one) may reduce stability under basic conditions compared to the target’s electron-donating substituents .
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